N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H17BrFN5O2 and its molecular weight is 470.302. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of various heterocyclic compounds incorporating antipyrine, pyrazole, and triazine moieties, showing significant anticancer and antimicrobial activities. For instance, Riyadh, Kheder, and Asiry (2013) detailed the synthesis of triazole, triazolo[5,1-c]triazine, and pyrazolo[5,1-c]triazine derivatives with antipyrine moieties, showing promising anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013). Similarly, Sunder and Maleraju (2013) synthesized acetamide derivatives showing anti-inflammatory activity, highlighting the potential therapeutic applications of such compounds (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities
Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moieties and evaluated their antimicrobial activity. This study underscores the potential of these compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal Applications
Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrazole, pyridine, and triazine derivatives, for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study indicates the potential of such compounds in agricultural applications, particularly in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFN5O2/c1-2-13-3-5-14(6-4-13)18-10-19-21(30)27(24-12-28(19)26-18)11-20(29)25-17-8-7-15(22)9-16(17)23/h3-9,12,18-19,26H,2,10-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVXWMHRKTXBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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